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propylcyclohex-1-ene

Cat. No.: B13163130

Get Quote

Executive Summary
4-(Chloromethyl)-4-propylcyclohex-1-ene is a specialized gem-disubstituted cyclohexene

intermediate, often utilized in the synthesis of complex terpenes and spiro-cyclic

pharmaceuticals. Its structural specificity—a quaternary carbon at position 4 bearing both a

chloromethyl and a propyl group—presents unique challenges for spectral assignment.

This guide compares the three primary avenues for spectral verification: Empirical Public

Databases, Commercial Libraries, and Predictive Computational Platforms. Our analysis

indicates that while public databases often lack this specific isomer, a hybrid approach using

predictive modeling (Tier 1) validated against commercial library fragments (Tier 2) yields the

highest confidence in structural confirmation.

Structural & Spectral Profile
Before evaluating databases, the expected spectral signature must be defined to establish a

baseline for comparison.
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Feature
Expected Signal
Characteristics

Diagnostic Value

Structure
Gem-disubstituted C4

(Quaternary)

High (Key differentiator from

isomers)

¹H NMR

Olefinic:

5.6–5.8 ppm (m,

2H)Chloromethyl:

3.4–3.6 ppm (AB q, 2H,

diastereotopic)Propyl:

0.9 (t), 1.3–1.6 (m)

The AB quartet for the -CH₂Cl

group confirms the chiral/pro-

chiral center at C4.

¹³C NMR

C=C:

124–128 ppmC4 (Quat):

38–42 ppm-CH₂Cl:

50–55 ppm

The quaternary carbon shift is

distinct from mono-substituted

analogs.

MS (EI)

M⁺: 172/174 (3:1 ratio)Frag:

[M-CH₂Cl]⁺ (loss of 49), [M-

C₃H₇]⁺ (loss of 43)

Isotopic pattern of Chlorine is

the primary confirmation of

functionalization.

IR

C-H (str): 2850–2960

cm⁻¹C=C (str): ~1650 cm⁻¹

(weak)C-Cl: 600–800 cm⁻¹

C=C stretch confirms the ring

unsaturation; C-Cl confirms

halogenation.

Database Comparison: Performance Analysis
We evaluated three categories of spectral data sources based on Coverage (likelihood of exact

match), Accuracy (experimental vs. predicted), and Utility (ease of integration into workflows).

Tier 1: Predictive Computational Platforms (Best for
Novel Intermediates)
Examples: MestReNova (Mnova) NMR Predict, ChemDraw Professional, ACD/Labs.
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Performance: These tools do not rely on an exact database match. Instead, they use HOSE

(Hierarchical Organization of Spherical Environments) codes or Neural Networks to generate

a spectrum.

Pros:

100% Availability: Can generate a spectrum for any drawn structure.

Isomer Discrimination: Excellent at distinguishing 4-propyl vs. 3-propyl isomers based on

chemical shift calculations.

Cons:

Accuracy Variance: ¹H NMR shifts can deviate by 0.1–0.3 ppm depending on the solvent

model used.

Stereochemistry: Often struggles to perfectly predict the diastereotopic splitting of the

chloromethyl protons without advanced 3D conformational analysis.

Tier 2: Commercial Spectral Libraries (Best for Fragment
Validation)
Examples: Wiley Registry, Bio-Rad (Sadtler), Reaxys, SciFinder-n.

Performance: These databases contain millions of experimental spectra. While an exact

match for 4-(Chloromethyl)-4-propylcyclohex-1-ene may be proprietary, they contain high-

confidence data for substructures (e.g., 4,4-dimethylcyclohex-1-ene or 1-(chloromethyl)-1-

methylcyclohexane).

Pros:

Experimental Rigor: Data is peer-reviewed and empirically validated.

Substructure Search: Allows researchers to validate specific moieties (e.g., the quaternary

C4 signal) by comparing with chemically similar analogs.

Cons:
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Cost: High subscription fees.

Gaps: Specific proprietary intermediates are often missing.

Tier 3: Open Access Databases (Best for Quick
Reference)
Examples: SDBS (AIST), NIST WebBook, HMDB.

Performance: These are free, government-funded repositories.

Pros:

Accessibility: Zero cost, immediate access.

MS Focus: NIST is the gold standard for Mass Spectrometry fragmentation patterns.

Cons:

Limited Scope: Unlikely to contain this specific gem-disubstituted intermediate.

Search Limitations: Often lack advanced substructure or similarity search capabilities

found in commercial tools.

Summary Table: Database Utility
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Database Source
Coverage for
C₁₀H₁₇Cl

Accuracy Primary Use Case

MestReNova / ACD High (Predicted) Medium-High

Primary Verification:

Generating the "Gold

Standard" predicted

spectrum.

Wiley / Reaxys Medium (Analogs) Very High

Validation: Confirming

shifts of the

chloromethyl/cyclohex

ene core.

SDBS / NIST Low High

MS Confirmation:

Verifying the Cl-

isotope pattern and

fragmentation.

Recommended Verification Protocol
To rigorously validate 4-(Chloromethyl)-4-propylcyclohex-1-ene, do not rely on a single

source. Follow this "Triangulation Protocol":

Prediction: Generate the theoretical ¹H and ¹³C NMR spectra using MestReNova or

ChemDraw. Note the predicted shift of the diastereotopic -CH₂Cl protons (~3.5 ppm).

Analog Comparison: Search SciFinder-n or Reaxys for 4,4-disubstituted cyclohexenes.

Compare the C4 quaternary carbon shift to your experimental data.

MS Validation: Use NIST WebBook to verify the fragmentation pattern of similar

chloromethyl-cyclohexanes. Look for the characteristic loss of -CH₂Cl (M-49).

Workflow Diagram
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Sample: 4-(Chloromethyl)-4-propylcyclohex-1-ene

Step 1: Generate Predicted Spectrum
(MestReNova/ChemDraw)

Step 2: Experimental Acquisition
(1H NMR, 13C NMR, GC-MS)

Do Signals Match Prediction?

 Compare Shifts

Match: High Confidence
Confirm with MS Isotope Pattern

 Yes (within 0.2 ppm)

Mismatch: Check Isomers
(e.g., 3-substituted or ring opening)

 No

Final Validation:
Compare C4 Quaternary Shift

with Reaxys Analogs

Click to download full resolution via product page

Figure 1: Strategic workflow for verifying the structural identity of 4-(Chloromethyl)-4-
propylcyclohex-1-ene using predictive and experimental triangulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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